1-(2,4-dimethylphenyl)-5-[(3-nitrobenzyl)thio]-1H-tetrazole
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Overview
Description
1-(2,4-dimethylphenyl)-5-[(3-nitrobenzyl)thio]-1H-tetrazole is a chemical compound that has been widely studied for its potential applications in scientific research. This tetrazole derivative has been found to exhibit a range of interesting properties, including anti-cancer and anti-inflammatory effects. In
Scientific Research Applications
1-(2,4-dimethylphenyl)-5-[(3-nitrobenzyl)thio]-1H-tetrazole has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its anti-cancer properties. Studies have shown that this compound is able to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mechanism of Action
The exact mechanism of action of 1-(2,4-dimethylphenyl)-5-[(3-nitrobenzyl)thio]-1H-tetrazole is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes that are involved in cancer cell growth and inflammation. Additionally, it has been found to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anti-cancer effects.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory effects, this compound has been found to have a range of other biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including tyrosinase and acetylcholinesterase. Additionally, it has been found to have antioxidant properties, which may contribute to its anti-cancer effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(2,4-dimethylphenyl)-5-[(3-nitrobenzyl)thio]-1H-tetrazole is its ability to inhibit cancer cell growth and inflammation. This makes it a potentially valuable tool for studying these processes in the lab. However, there are also some limitations to its use. For example, it may be toxic to certain cell types, and its mechanism of action is not fully understood.
Future Directions
There are many potential future directions for research on 1-(2,4-dimethylphenyl)-5-[(3-nitrobenzyl)thio]-1H-tetrazole. Some possible areas of interest include:
1. Further studies on its anti-cancer properties, including its effects on different types of cancer cells and potential synergistic effects with other anti-cancer drugs.
2. Investigation of its anti-inflammatory effects, including its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
3. Examination of its effects on other physiological processes, such as its ability to inhibit enzyme activity and its antioxidant properties.
4. Development of new synthesis methods for this compound, with the aim of improving its yield and purity.
5. Exploration of its potential use as a research tool for studying cancer cell growth and inflammation in the lab.
In conclusion, this compound is a promising compound with a range of potential applications in scientific research. Its anti-cancer and anti-inflammatory properties make it a particularly valuable tool for studying these processes in the lab. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of 1-(2,4-dimethylphenyl)-5-[(3-nitrobenzyl)thio]-1H-tetrazole is typically carried out using a multi-step process. The first step involves the reaction of 2,4-dimethylphenylhydrazine with 3-nitrobenzyl chloride to form the corresponding hydrazone. This hydrazone is then treated with thionyl chloride to yield the corresponding thiosemicarbazide. Finally, the thiosemicarbazide is reacted with sodium azide to give the desired tetrazole derivative.
properties
IUPAC Name |
1-(2,4-dimethylphenyl)-5-[(3-nitrophenyl)methylsulfanyl]tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c1-11-6-7-15(12(2)8-11)20-16(17-18-19-20)24-10-13-4-3-5-14(9-13)21(22)23/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNNYNLUJGYMGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NN=N2)SCC3=CC(=CC=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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